2-(2-Azidoethyl)-1,3-dioxolane

Description

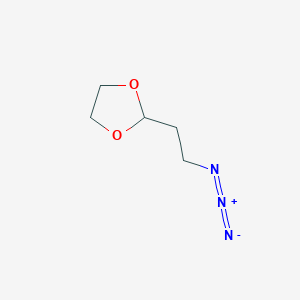

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-2-1-5-9-3-4-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXUTNVEYFYDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550432 | |

| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111752-08-0 | |

| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 2 Azidoethyl 1,3 Dioxolane

Precursor Chemistry and Starting Materials

The journey to 2-(2-azidoethyl)-1,3-dioxolane begins with the synthesis of a suitable precursor, typically a halogenated dioxolane derivative.

Synthesis from Halogenated Dioxolane Derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxolane)

The most common precursor for the synthesis of this compound is 2-(2-bromoethyl)-1,3-dioxolane (B43116). wiley-vch.de This bromo-derivative serves as an excellent electrophile for the subsequent introduction of the azide (B81097) group. The synthesis of 2-(2-bromoethyl)-1,3-dioxolane itself typically involves the reaction of acrolein with ethylene (B1197577) glycol in the presence of hydrogen bromide (HBr).

Nucleophilic Substitution Reactions for Azide Introduction (e.g., using sodium azide)

The introduction of the azide functional group is a critical step and is accomplished through a nucleophilic substitution reaction. rsc.org In this reaction, the halogenated precursor, such as 2-(2-bromoethyl)-1,3-dioxolane, is treated with an azide salt, most commonly sodium azide (NaN₃). wiley-vch.de The bromide ion, being a good leaving group, is displaced by the azide anion (N₃⁻) to yield the desired product, this compound. evitachem.com This reaction is a classic example of an Sₙ2 reaction.

Optimized Reaction Conditions for High-Yield Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.

For the nucleophilic substitution step, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed. wiley-vch.de These solvents are effective at solvating the sodium azide, thereby increasing the concentration of the azide nucleophile in the reaction mixture.

The reaction temperature is another critical factor. While some procedures are conducted at room temperature, others may require heating to facilitate the reaction. wiley-vch.de For instance, one procedure specifies stirring the reaction mixture at room temperature, while another may involve heating to a specific temperature to ensure complete conversion. A study reported the synthesis of alkyl azides from the corresponding bromides at room temperature in DMSO. wiley-vch.de In one documented procedure, the reaction of 2-(2-bromoethyl)-1,3-dioxolane with sodium azide was carried out for 14 hours to achieve a high yield of 99%. rsc.org

The following table summarizes typical reaction conditions for the synthesis of this compound from 2-(2-bromoethyl)-1,3-dioxolane and sodium azide.

| Parameter | Condition | Source |

| Solvent | Dimethyl sulfoxide (DMSO) | wiley-vch.de |

| Temperature | Room Temperature | wiley-vch.de |

| Reaction Time | 14 hours | rsc.org |

| Yield | 99% | rsc.org |

Scalability Considerations in Research Synthesis

While laboratory-scale synthesis of this compound is well-established, scaling up the production for research purposes presents certain challenges. Maintaining efficient heat transfer and mixing becomes crucial in larger reaction vessels to ensure consistent product quality and yield. rsc.org The use of continuous flow reactors has been explored for other dioxolane syntheses to enhance scalability and safety, offering precise control over reaction parameters. asianpubs.orgresearchgate.net For the synthesis of this compound, careful consideration of the exothermic nature of the azide substitution reaction is necessary to prevent runaway reactions, especially on a larger scale.

Analytical Verification of Synthetic Outcomes

Following the synthesis, it is imperative to verify the identity and purity of the this compound product. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound. rsc.org The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group. The characteristic stretching vibration of the azide group typically appears in the region of 2100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity. unipv.it High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com

The validation of these analytical procedures is crucial to ensure that they are suitable for their intended purpose of identifying and quantifying the product. ich.org

Chemical Reactivity and Transformative Potential of 2 2 Azidoethyl 1,3 Dioxolane

Azide (B81097) Functional Group Reactivity

The azide group is a high-energy functional group that participates in a variety of reactions, most notably cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless in 2001 to describe reactions with high yields, stereospecificity, and simple workup procedures. organic-chemistry.orgtcichemicals.com This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The CuAAC reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.orgnih.gov

The catalytic cycle of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. organic-chemistry.org The reaction is highly efficient and can be carried out in various solvents, including water, over a wide pH range. organic-chemistry.orgmdpi.com Common catalyst systems include using a Cu(I) source directly or generating it in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), with a reducing agent like sodium ascorbate. wikipedia.orgbroadpharm.com The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) catalyst and improve reaction reliability. broadpharm.commdpi.com

The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a rigid linker in more complex molecular architectures. tcichemicals.comdovepress.com This has led to the widespread application of CuAAC in various fields, including medicinal chemistry for the synthesis of enzyme inhibitors and other bioactive molecules, as well as in materials science and bioconjugation. tcichemicals.comdovepress.comnih.gov For instance, 2-(2-Azidoethyl)-1,3-dioxolane can be reacted with various alkynes via CuAAC to generate a library of functionalized triazoles.

Regioselectivity and Stereoselectivity in Azide-Mediated Transformations

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes can lead to two different regioisomers: the 1,4- and 1,5-disubstituted 1,2,3-triazoles. The thermal, uncatalyzed reaction often results in a mixture of both isomers. organic-chemistry.orgwikipedia.org However, the use of specific metal catalysts allows for high regioselectivity.

The copper(I)-catalyzed reaction (CuAAC) almost exclusively yields the 1,4-disubstituted triazole. organic-chemistry.orgorganic-chemistry.orgresearchgate.net In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) directs the reaction towards the formation of the 1,5-disubstituted triazole. organic-chemistry.orgwikipedia.org This complementary regioselectivity provides synthetic chemists with powerful tools to control the architecture of the resulting triazole products. More recently, nickel-catalyzed cycloadditions have also been developed, offering another avenue for controlling regioselectivity. rsc.org

In the context of this compound, these catalytic systems allow for its selective conversion into either the 1,4- or 1,5-triazole derivative, depending on the chosen catalyst. This control is crucial when the spatial arrangement of the substituents on the triazole ring is important for the desired properties of the final molecule.

Stereoselectivity in azide-mediated transformations can be influenced by the stereochemistry of the reactants. For example, in reactions involving chiral azides or alkynes, the stereochemistry of the starting materials can direct the formation of specific stereoisomers of the product. While the cycloaddition itself occurs on the azide and alkyne functional groups, the stereocenters present in the rest of the molecule, such as a chiral center on the 1,3-dioxolane (B20135) ring or its substituent, can influence the approach of the reactants and favor the formation of one diastereomer over another.

Other [3+2] Cycloaddition Reactions

While the azide-alkyne cycloaddition is the most prominent reaction of the azide group, it can also participate in other [3+2] cycloaddition reactions. These reactions involve the combination of a 1,3-dipole (the azide) with a dipolarophile to form a five-membered ring. dovepress.com

One such example is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst. wikipedia.org Instead, it utilizes a strained cyclooctyne (B158145) as the alkyne component. The relief of ring strain provides the driving force for the reaction. wikipedia.org This is particularly useful for biological applications where the toxicity of copper catalysts is a concern. mdpi.com

Azides can also react with other dipolarophiles, such as alkenes, although these reactions are generally less favorable than with alkynes. wikipedia.orgwikipedia.org The reaction with alkenes can produce triazolines, which may be unstable and undergo further reactions. wikipedia.org Additionally, azides can react with nitriles, although this is less common. The reactivity of the azide in this compound allows for its participation in these alternative cycloaddition pathways, expanding its synthetic utility beyond CuAAC.

1,3-Dioxolane Ring System Reactivity

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a protecting group for aldehydes and ketones, or for 1,2-diols. organic-chemistry.orgwikipedia.org Its reactivity is primarily characterized by its stability under basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

The 1,3-dioxolane ring of this compound can be cleaved under acidic conditions in the presence of water, a process known as hydrolysis. organic-chemistry.orgchemguide.co.uk This reaction regenerates the original carbonyl compound and the diol from which the dioxolane was formed. The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion, followed by ring opening to form a resonance-stabilized carbocation. khanacademy.orglibretexts.org Subsequent attack by water and deprotonation leads to the final products. libretexts.org The reaction is reversible, and to drive it towards hydrolysis, an excess of water is typically used. chemguide.co.uk

Transacetalization is a related reaction where an existing acetal or ketal is converted into a different one by reacting it with another alcohol or diol in the presence of an acid catalyst. mdpi.comosaka-u.ac.jp For instance, the 1,3-dioxolane ring in this compound could potentially be exchanged for a different acetal protecting group by treatment with a different diol under acidic conditions. The efficiency of this process depends on the relative stability of the starting and final acetals and the reaction conditions.

| Reaction | Reagents | Product(s) | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Water | Aldehyde/Ketone + 1,2-Diol | Reversible; driven by excess water. chemguide.co.uk |

| Transacetalization | Different Diol, Acid Catalyst | New Acetal + Original Diol | Equilibrium-controlled process. mdpi.com |

Ring-Opening Reactions for Further Functionalization

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo ring-opening reactions that lead to further functionalization. These reactions often proceed through the formation of an intermediate carbocation at the C2 position of the dioxolane ring, which can then be trapped by a nucleophile.

In some cases, the ring opening can be initiated by photochemical methods, such as the Norrish-Yang cyclization, to create strained intermediates that are then susceptible to ring-opening by various reagents. beilstein-journals.orgnih.gov While this specific approach may not be directly applicable to this compound without appropriate structural modifications, it illustrates the principle of activating the dioxolane system towards ring-opening.

More relevant to this compound, ring-opening polymerization of functionalized 1,3-dioxolane derivatives can be used to synthesize functional polyesters. researchgate.netacs.org This process often involves the use of a catalyst to initiate the polymerization. While this compound itself is not a monomer designed for this purpose, its structural motif is related to monomers used in such polymerizations. The azide group would offer a site for post-polymerization modification via click chemistry.

Stability Considerations of the 1,3-Dioxolane Moiety under Reaction Conditions

The 1,3-dioxolane ring in this compound serves as a cyclic acetal, a common protecting group for aldehydes or ketones. wikipedia.org Its stability is paramount when performing chemical transformations on the azido (B1232118) group. Generally, the 1,3-dioxolane moiety is robust under neutral and basic conditions and stable towards many nucleophiles and reducing agents, but it is sensitive to acidic conditions. ontosight.aiorganic-chemistry.org

The stability of the acetal is a critical factor in multi-step syntheses. organic-chemistry.org Deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl group. organic-chemistry.org However, various reagents have been developed for cleavage under milder or non-acidic conditions. For instance, reagents like iodine, cerium(III) triflate, and sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) have been successfully used for deprotection. organic-chemistry.orgorganic-chemistry.org

In the context of reactions involving the azido group of this compound, the 1,3-dioxolane ring generally remains intact under the most common transformation conditions. This includes the highly utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". masterorganicchemistry.combaseclick.eu Research has explicitly shown that this compound participates in CuAAC reactions to form 1,2,3-triazoles without compromising the dioxolane ring. mdpi.com Similarly, the conditions for Staudinger reduction or ligation, which involve phosphines, are typically mild enough to preserve the acetal. baseclick.euwikipedia.org

However, reaction conditions involving strong acids or certain Lewis acids, which might be used in other transformations, could lead to the cleavage of the dioxolane ring. organic-chemistry.org Strong oxidizing agents may also cleave the acetal. organic-chemistry.org Therefore, the choice of reagents and reaction conditions must be carefully considered to ensure the integrity of the dioxolane protecting group when modification of the azide is desired.

| Reaction Condition | Stability of 1,3-Dioxolane | Comments | Reference |

|---|---|---|---|

| Acidic (e.g., aqueous HCl, PTSA) | Labile | Undergoes hydrolysis to the corresponding aldehyde. This is the standard method for deprotection. | wikipedia.orgorganic-chemistry.org |

| Basic (e.g., NaOH, K₂CO₃) | Stable | Cyclic acetals are generally stable to all types of bases. | organic-chemistry.org |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | Resistant to attack by most nucleophiles. | organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Generally Stable | While some specialized dioxolanes can be cleaved by hydrogenation, standard acetals are typically stable. This allows for the reduction of other functional groups, such as azides. | masterorganicchemistry.comtandfonline.com |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | Commonly used for the reduction of other functional groups in the presence of dioxolane protection. Azides can be reduced to amines with LiAlH₄. | wikipedia.orgmasterorganicchemistry.com |

| Azide-Alkyne Cycloaddition (e.g., Cu(I) catalyst) | Stable | The dioxolane moiety in this compound is stable under CuAAC conditions. | mdpi.combeilstein-journals.org |

| Staudinger Reaction (e.g., PPh₃) | Stable | The mild conditions of the Staudinger reaction and ligation do not affect the acetal. | baseclick.euwikipedia.org |

| Mild Oxidants (e.g., PCC, PDC) | Stable | Resistant to many common chromium-based oxidizing agents. | organic-chemistry.org |

Interconversion of Functional Groups and Derivatization Strategies

The bifunctional nature of this compound, possessing both a reactive azide and a stable protecting group, allows for a wide range of chemical modifications. These transformations can be broadly categorized into the interconversion of the existing functional groups or their derivatization to introduce new chemical entities and properties.

Interconversion of the Azido Group:

The azide functional group is a versatile precursor to primary amines. This transformation is a key step in many synthetic pathways, as the azide group acts as a stable and unreactive "masked amine" that can be revealed under specific conditions. wikipedia.org

Reduction to Amine: The most common interconversion is the reduction of the azide to a primary amine. This can be achieved through several reliable methods, including catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) or reduction with lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The Staudinger reaction, involving treatment with a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis, also provides a mild and efficient route to the amine. wikipedia.orgrsc.org This two-step process avoids harsh reagents and is often preferred in complex molecule synthesis.

Derivatization of the Azido Group:

The azide group is well-known for its participation in highly specific and efficient cycloaddition reactions, making it a powerful tool for derivatization, particularly in the field of bioconjugation and materials science. baseclick.eu

Huisgen 1,3-Dipolar Cycloaddition ("Click" Reaction): The reaction of the azide with a terminal alkyne to form a stable 1,2,3-triazole ring is arguably the most important reaction of organic azides. baseclick.euwikipedia.org The copper(I)-catalyzed version (CuAAC) is highly efficient and regiospecific, proceeding under mild, often aqueous, conditions. masterorganicchemistry.combaseclick.eu this compound has been used as a substrate in these reactions to synthesize functionalized triazoles, demonstrating a practical application of this derivatization strategy. mdpi.com

Staudinger Ligation: A modification of the Staudinger reaction, the Staudinger ligation, allows for the formation of a stable amide bond by reacting the azide with a specifically engineered phosphine reagent. baseclick.euwikipedia.org This reaction is highly chemoselective and produces nitrogen gas and a phosphine oxide as byproducts, simplifying purification. baseclick.eu

Interconversion and Derivatization via the Dioxolane Moiety:

The primary role of the 1,3-dioxolane group is protection. Its main "interconversion" is the deprotection to reveal the parent aldehyde. This unmasking opens up a vast potential for subsequent derivatization.

Deprotection to Aldehyde: Acid-catalyzed hydrolysis of the dioxolane ring regenerates the 3-azidopropionaldehyde. wikipedia.orgorganic-chemistry.org

Derivatization of the Resulting Aldehyde: Once deprotected, the aldehyde can undergo a multitude of classic carbonyl reactions. These include, but are not limited to, reductive amination to form new amines, Wittig-type reactions to form alkenes, and additions of organometallic reagents to produce secondary alcohols. This two-step sequence (deprotection followed by reaction) significantly expands the synthetic utility of the parent compound.

| Functional Group | Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azide | Reduction (Interconversion) | 1. H₂, Pd/C 2. LiAlH₄ 3. PPh₃, then H₂O (Staudinger) | Primary Amine | masterorganicchemistry.comwikipedia.org |

| Azide | CuAAC (Derivatization) | Terminal Alkyne, Cu(I) catalyst (e.g., CuSO₄, Sodium Ascorbate) | 1,4-disubstituted 1,2,3-Triazole | baseclick.eumdpi.com |

| Azide | Staudinger Ligation (Derivatization) | Engineered Phosphine (e.g., with an ester trap) | Amide | baseclick.euwikipedia.org |

| 1,3-Dioxolane | Deprotection (Interconversion) | Aqueous Acid (e.g., HCl, H₂SO₄) | Aldehyde | organic-chemistry.org |

Advanced Applications of 2 2 Azidoethyl 1,3 Dioxolane in Research Synthesis

Construction of Nitrogen-Containing Heterocycles

The azide (B81097) moiety of 2-(2-Azidoethyl)-1,3-dioxolane is a key precursor for constructing a variety of nitrogen-containing heterocyclic systems, most notably 1,2,3-triazoles, through well-established cycloaddition reactions.

Synthesis of 1,2,3-Triazoles and Their Derivatives

The most prominent application of this compound in heterocycle synthesis is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction involves treating the azide with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. d-nb.infonih.gov

This methodology is exceptionally reliable and proceeds under mild conditions, tolerating a wide array of functional groups on the alkyne partner. nih.gov This versatility allows for the synthesis of a diverse library of triazole derivatives where the 1-position is consistently occupied by the 2-(1,3-dioxolan-2-yl)ethyl group. The resulting triazole products retain the dioxolane moiety for potential subsequent transformations.

| Alkyne Reactant | Resulting Triazole Derivative Structure (Illustrative) | Key Features |

|---|---|---|

| Phenylacetylene | 1-(2-(1,3-Dioxolan-2-yl)ethyl)-4-phenyl-1H-1,2,3-triazole | Introduces an aromatic substituent, a common core in medicinal chemistry. nih.gov |

| Propargyl Alcohol | (1-(2-(1,3-Dioxolan-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | Incorporates a primary alcohol for further functionalization. d-nb.info |

| Methyl Propiolate | Methyl 1-(2-(1,3-Dioxolan-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate | Features an ester group, which can be hydrolyzed to a carboxylic acid or converted to an amide. mdpi.com |

Formation of Other Fused Heterocyclic Systems

Beyond simple triazoles, this compound can be a key component in the synthesis of more complex fused heterocyclic systems. These syntheses often involve intramolecular reactions where the azide and a second reactive group, such as an alkyne or an aldehyde, are present in the same molecule.

One powerful strategy is the intramolecular Staudinger/aza-Wittig reaction. In this sequence, a molecule containing both the azidoethyl-dioxolane moiety and a carbonyl group can be induced to cyclize. rsc.org The azide is first converted to an iminophosphorane with a phosphine (B1218219) (e.g., triphenylphosphine), which then reacts with the intramolecular carbonyl group to form an imine, leading to the fused ring system. mdpi.com

Another approach involves intramolecular cycloadditions. For instance, if the dioxolane-containing fragment is attached to a scaffold that also bears an alkyne, an intramolecular CuAAC reaction can lead to the formation of triazole-fused macrocycles or other bicyclic systems. nih.gov Such strategies are pivotal in creating constrained cyclic structures often found in bioactive natural products. wiley-vch.de

Building Block for Complex Bioactive Molecule Scaffolds

The dual functionality of this compound makes it an invaluable building block for synthesizing complex molecules with significant biological activity. The "click" handle allows for its easy conjugation to other molecular fragments, while the protected aldehyde offers a latent reactive site for subsequent elaboration.

A notable application is in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. frontiersin.orgmdpi.com Many SGLT2 inhibitors feature a C-glycoside core connected to a diarylmethane moiety. nih.gov Synthetic routes can employ azido-functionalized sugar derivatives, which are subsequently "clicked" to another fragment. The dioxolane group, or a similar acetal (B89532), serves to protect a crucial aldehyde functionality during these steps.

Furthermore, research has shown that triazoles derived from related azido-acetal precursors can exhibit potent bioactivities, including fungicidal, cytotoxic, and anticancer properties. wiley-vch.de The triazole ring itself is not just a linker but can act as a stable, hydrogen-bond accepting surrogate for an amide bond, contributing to the pharmacokinetic profile of the final molecule.

| Target Scaffold Class | Role of Azido-Dioxolane Moiety | Resulting Bioactivity | Reference |

|---|---|---|---|

| SGLT2 Inhibitors | The azido (B1232118) group serves as a handle for CuAAC-mediated coupling to other fragments, while the dioxolane protects a key aldehyde. | Antidiabetic, Cardioprotective, Renal protection. frontiersin.orgmdpi.com | nih.gov |

| Triazole-Fused Macrocycles | Serves as a key bifunctional linker in intramolecular CuAAC reactions to form the macrocyclic ring. | Anticancer, Antibacterial, Antiviral. | wiley-vch.de |

| Fused Heterocyclic Imines | The azide participates in an intramolecular Staudinger/aza-Wittig reaction with a ketone or aldehyde. | Potential as receptor agonists (e.g., hTAAR1). rsc.org | rsc.org |

Precursor in Polymer Chemistry and Advanced Materials Science

In materials science, the azido group is a powerful tool for polymer modification via click chemistry. Monomers incorporating the this compound structure can be polymerized to create polymers with pendant azide and protected aldehyde functionalities along the backbone.

Techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization can be used to synthesize well-defined polymers from azide-containing monomers, such as the related 2-azidoethyl methacrylate (B99206) (AzMA). benicewiczgroup.commdpi.com The resulting polymers, for example, poly(this compound acrylate), would possess azide side chains that are readily available for post-polymerization modification.

These azide-functionalized polymers can be "clicked" with a wide variety of alkyne-containing molecules, including fluorophores, bioactive ligands, or cross-linking agents. nih.gov This modular approach allows for the straightforward synthesis of advanced functional materials with precisely tailored properties for applications in drug delivery, bio-imaging, and surface engineering. The dioxolane groups can be retained as a stable, polar component or subsequently hydrolyzed to generate reactive aldehyde sites for further material functionalization.

Development of Protected Aldehyde Equivalents

The 1,3-dioxolane (B20135) ring is a classic and robust protecting group for aldehydes. organic-chemistry.orgwikipedia.org It is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles, which are often incompatible with free aldehydes. rsc.org In the context of this compound, this protecting group is essential for the molecule's utility as a bifunctional building block.

The primary function is to mask the aldehyde while the azide group undergoes transformation. For example, during a CuAAC reaction, the conditions are typically mild and neutral or slightly basic, under which the dioxolane is completely stable. researchgate.net Once the azide has been converted to a triazole or another heterocycle, the latent aldehyde can be revealed.

Deprotection is typically achieved through acid-catalyzed hydrolysis. wikipedia.orguchicago.edu Treatment with aqueous acid (e.g., dilute HCl or p-toluenesulfonic acid in a wet solvent) efficiently cleaves the acetal, regenerating the aldehyde. rsc.org This revealed aldehyde then becomes available for a host of subsequent reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, enabling the further extension and elaboration of the molecular structure. This two-stage reactivity allows for a planned, sequential synthesis strategy that would be difficult to achieve with an unprotected azido-aldehyde.

Theoretical and Computational Investigations on 2 2 Azidoethyl 1,3 Dioxolane and Its Reactions

Quantum Chemical Studies on Reaction Mechanisms (e.g., cycloadditions, ring openings)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. For 2-(2-azidoethyl)-1,3-dioxolane, two primary reactive sites are of interest: the azide (B81097) group and the dioxolane ring.

Cycloaddition Reactions: The azide moiety is well-known for participating in 1,3-dipolar cycloadditions, a cornerstone of "click" chemistry. mdpi.com DFT calculations can be employed to model the reaction of the azide group with various dipolarophiles, such as alkynes or alkenes, to form triazole rings. mdpi.comresearchgate.net These studies typically involve:

Transition State Searching: Locating the transition state structures for different possible reaction pathways (e.g., concerted or stepwise) and regioisomeric outcomes (e.g., 1,4- vs. 1,5-substituted triazoles).

Activation Energy Calculation: Determining the energy barrier (activation energy) for each pathway. The pathway with the lowest energy barrier is predicted to be the kinetically favored one. acs.org DFT has become a valuable tool for accurately predicting the regioselectivity of uncatalyzed thermal azide cycloadditions. unimi.it

Hypothetical DFT-Calculated Activation Energies for a [3+2] Cycloaddition Reaction

| Reactant | Regioisomeric Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

| This compound + Propiolic acid | 1,4-disubstituted | 22.5 | Yes |

| This compound + Propiolic acid | 1,5-disubstituted | 25.1 | No |

Ring-Opening Reactions: The 1,3-dioxolane (B20135) ring can undergo acid-catalyzed ring-opening, a key step in various polymerization and synthetic transformations. rsc.org Computational studies can provide a mechanistic understanding of this process. acs.org For instance, in a cationic ring-opening polymerization, quantum chemical calculations can help distinguish between different proposed mechanisms, such as the Active Monomer (AM) or Active Chain End (ACE) mechanisms. rsc.org The modeling would involve calculating the energies of protonated intermediates and the transition states for the subsequent C-O bond cleavage, revealing the most likely reaction pathway.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound are crucial for understanding its physical properties and reactivity.

Conformational Analysis: This molecule possesses significant conformational flexibility due to the rotatable single bonds in the azidoethyl side chain and the puckering of the 1,3-dioxolane ring. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. libretexts.org This is typically achieved through:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the key bonds and calculating the corresponding energy to map out the PES.

Conformational Search Algorithms: Using molecular mechanics (MM) or quantum mechanics (QM) methods to explore the conformational space and locate low-energy minima. nih.govmdpi.com

The relative energies of the identified conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution, providing insight into the predominant shapes the molecule adopts.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | Gauche, Azide extended | 0.00 | 65.2 |

| 2 | Anti, Azide extended | 0.55 | 25.5 |

| 3 | Gauche, Azide folded | 1.80 | 4.5 |

| 4 | Anti, Azide folded | 2.50 | 4.8 |

Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with other molecules is key to explaining its bulk properties. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method for this purpose. amercrystalassn.orgwikipedia.org QTAIM analyzes the topology of the electron density to define atoms and bonds within a molecular system. wikipedia.orgcambridge.org It can characterize non-covalent interactions, such as:

Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···N or C-H···O interactions can be identified.

QTAIM identifies bond critical points (BCPs) between interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the nature and strength of the interaction. rsc.org

Predictive Computational Approaches for Novel Reactivity and Selectivity

Beyond analyzing known reactions, computational methods can predict new avenues of reactivity and selectivity for this compound.

Conceptual DFT and Reactivity Descriptors: Conceptual DFT provides a framework to quantify chemical reactivity. rsc.org By calculating various reactivity descriptors, one can predict the most likely sites for electrophilic or nucleophilic attack. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. taylorandfrancis.comwikipedia.org The energy and location of the HOMO indicate the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). taylorandfrancis.com A small HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov

Fukui Functions: These functions reveal which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.

Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| EHOMO | -6.8 eV | Indicates the energy of the most available electrons, likely localized on the azide group. |

| ELUMO | 1.5 eV | Indicates the energy of the lowest energy empty orbital for accepting electrons. |

| HOMO-LUMO Gap | 8.3 eV | Suggests moderate kinetic stability. |

| Fukui Index (f-) on Nterminal | 0.45 | Predicts the terminal nitrogen of the azide is a primary site for electrophilic attack. |

| Fukui Index (f+) on Cdioxolane | 0.28 | Predicts the carbon atom between the two oxygens is a potential site for nucleophilic attack. |

By analyzing these descriptors, chemists can make rational predictions about how this compound might react with a wide range of reagents, guiding the design of new synthetic routes and the discovery of novel chemical transformations.

Analytical Methodologies for Comprehensive Research Characterization of 2 2 Azidoethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(2-Azidoethyl)-1,3-dioxolane, both ¹H and ¹³C NMR are employed to confirm the arrangement of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a solvent like CDCl₃ are predicted based on the analysis of similar structures. The methine proton on the dioxolane ring, adjacent to two oxygen atoms, is expected to appear as a triplet. The methylene (B1212753) protons of the dioxolane ring, being chemically equivalent due to the ring's symmetry, would likely present as a multiplet. The ethyl bridge protons will be split into two distinct signals, each a triplet, due to coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. For this compound, three distinct signals are anticipated for the dioxolane moiety and two for the azidoethyl side chain. The carbon of the acetal (B89532) group (C-2 of the dioxolane ring) is characteristically shifted downfield. The equivalent methylene carbons of the dioxolane ring will produce a single signal, while the two carbons of the ethyl chain will show separate signals.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be utilized to definitively assign these proton and carbon signals and confirm the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH (Dioxolane Ring) | ~4.9 (triplet) | ~103 |

| OCH₂CH₂O (Dioxolane Ring) | ~3.9 (multiplet) | ~65 |

| CH₂-CH (Ethyl Bridge) | ~1.9 (multiplet) | ~35 |

| CH₂-N₃ (Ethyl Bridge) | ~3.4 (triplet) | ~50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₉N₃O₂), the expected monoisotopic mass is approximately 143.07 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent pseudomolecular ion peak, such as [M+H]⁺ at m/z 144.08 or [M+Na]⁺ at m/z 166.06.

Under harsher ionization conditions like Electron Ionization (EI), the molecule undergoes characteristic fragmentation. A key fragmentation pathway for dioxolanes involves the cleavage of the ring. Common fragmentation patterns would include the loss of the azidoethyl side chain or fragmentation of the dioxolane ring itself. The loss of a nitrogen molecule (N₂) from the azide (B81097) group is a characteristic fragmentation, leading to a significant peak at M-28.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 143 | [C₅H₉N₃O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [M - N₂]⁺ | Loss of nitrogen from azide group |

| 100 | [M - N₃]⁺ | Loss of azide radical |

| 73 | [C₃H₅O₂]⁺ | Dioxolanylmethyl cation from cleavage of ethyl bridge |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent and diagnostic peak will be from the asymmetric stretching vibration of the azide (-N₃) group, which appears as a very strong and sharp band around 2100 cm⁻¹. The presence of the dioxolane ring, a cyclic ether, will be indicated by strong C-O stretching vibrations, typically in the 1200-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic ethyl and dioxolane groups will be observed in the 3000-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | Aliphatic (CH, CH₂) |

| ~2100 | N=N=N Asymmetric Stretch | Azide (-N₃) |

| ~1450 | C-H Bend | Aliphatic (CH₂) |

| ~1150-1050 | C-O Stretch | Acetal/Ether (O-C-O) |

Chromatographic Separation and Purity Assessment (e.g., Flash Column Chromatography, LC-MS)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Flash Column Chromatography: This technique is commonly used for preparative scale purification following synthesis. For a molecule of moderate polarity like this compound, normal-phase flash chromatography on a silica (B1680970) gel stationary phase is effective. A gradient elution system using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed. The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a high-sensitivity technique used for both the identification and purity assessment of the compound. Reversed-phase liquid chromatography is the standard method, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A typical mobile phase would consist of a gradient of water and acetonitrile, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. The eluent from the LC column is directed into a mass spectrometer, which provides mass data to confirm the identity of the eluting compound and to detect any impurities. This method is highly effective for determining the purity of the final product with great accuracy.

Table 4: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Flash Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate Gradient | Purification |

| LC-MS | Reversed-Phase C18 | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) Gradient | Purity Assessment & Identification |

Rigorous Safety Protocols and Risk Mitigation in Academic Handling of 2 2 Azidoethyl 1,3 Dioxolane

Hazard Assessment and Instability Considerations for Azido-Dioxolane Compounds

A thorough hazard assessment is the cornerstone of safely handling any potentially explosive compound. upenn.edu For organic azides like 2-(2-Azidoethyl)-1,3-dioxolane, this involves evaluating the molecule's inherent stability and its sensitivity to external stimuli. pitt.eduucd.ie The stability of an organic azide (B81097) is largely dependent on its molecular structure, specifically the ratio of carbon and oxygen atoms to nitrogen atoms. fsu.eduuvic.ca

General guidelines, such as the Carbon to Nitrogen (C/N) ratio and the "Rule of Six," are used to estimate the stability of organic azides. pitt.eduuvic.ca

Carbon to Nitrogen Ratio : This ratio helps estimate stability. One common guideline suggests that for an organic azide to be considered reasonably stable, the ratio of (Number of Carbon atoms + Number of Oxygen atoms) to the Number of Nitrogen atoms should be 3 or greater. fsu.edu

Rule of Six : This rule posits that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an azide, provides sufficient dilution within the molecule to render it relatively safe. pitt.eduuvic.ca

For this compound (Chemical Formula: C₅H₉N₃O₂), the stability can be assessed as follows:

Number of Carbon Atoms (NC): 5

Number of Oxygen Atoms (NO): 2

Number of Nitrogen Atoms (NN): 3

The ratio (NC + NO) / NN is (5 + 2) / 3 = 7 / 3 ≈ 2.33. Since this value is less than 3, the compound should be treated with significant caution as it falls into a category that can be synthesized and isolated but should be handled in small quantities and stored under controlled conditions (e.g., as a solution <1 M, below room temperature). uvic.castanford.edu The compound also does not satisfy the "Rule of Six," further indicating its potential instability. uvic.ca

Table 1: Stability Assessment of this compound

| Parameter | Calculation | Result | Implication |

|---|---|---|---|

| Carbon/Oxygen to Nitrogen Ratio | (NC + NO) / NN = (5+2)/3 | ~2.33 | Potentially explosive; handle with extreme caution. fsu.eduuvic.ca |

| Rule of Six | 7 non-nitrogen atoms to 1 azide group | Fails | Potentially explosive. pitt.eduuvic.ca |

Organic azides, particularly those with low molecular weight and a high nitrogen content like this compound, are often sensitive to external energy sources. pitt.eduucd.ie This sensitivity means that decomposition can be initiated by heat, physical shock (impact), or friction. kaust.edu.sautah.edu

Heat : Many explosive compounds are heat-sensitive. kaust.edu.sa Thermal decomposition of related compounds like 2-azidoethanol (B47996) has been studied, indicating that such structures break down at elevated temperatures. soton.ac.ukresearchgate.net Processes that involve heating, such as distillation or rotary evaporation, should never be used to concentrate solutions of this compound. fsu.edustanford.edu If heating is unavoidable, it must be done with extreme care, using low-boiling-point solvents and ensuring precise temperature control. kaust.edu.sa

Shock and Friction : Mechanical stress from actions like grinding, scraping with a metal spatula, or even the friction from ground-glass joints can be sufficient to initiate a violent decomposition. pitt.edukaust.edu.sa Rough surfaces or scratches on glassware can also serve as initiation points. kaust.edu.sa Therefore, it is imperative to avoid such conditions when handling the compound.

The primary hazard associated with azides is their potential for rapid and violent decomposition, which constitutes an explosion. upenn.edu This decomposition is a highly exothermic process that involves the liberation of large volumes of nitrogen gas (N₂). upenn.edu The sudden release of hot gas exerts immense pressure on the surroundings, leading to a destructive blast. upenn.edu The azide functional group (-N₃) is considered an "explosophore" due to its high energy content and propensity to release dinitrogen, a very stable molecule. pitt.edu Small organic azides are particularly dangerous because the energetic azide group constitutes a significant portion of the molecule's total mass. ucd.ie

The reactivity of the azide group can lead to the formation of other, often more sensitive and dangerous, explosive compounds. It is critical to avoid contact between this compound and certain classes of chemicals. pitt.edustanford.edu

Heavy Metals : Azides react with many heavy metals—including lead, copper, silver, mercury, and their salts—to form heavy metal azides. pitt.eduacs.org These salts are often extremely sensitive to shock and friction and can serve as primary explosives. stanford.eduacs.org This is a critical consideration for handling and waste disposal; for example, azide solutions should never be poured down drains with lead or copper pipes, as explosive metal azides can accumulate over time. unm.edu

Halogenated Solvents : The use of halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) as reaction media with azides is strictly prohibited. pitt.eduucd.ie These solvents can react with the azide to form di- and tri-azidomethane, respectively. stanford.edu These poly-azido compounds are notoriously unstable and can detonate with extreme violence.

Acids : Mixing azides with strong acids can produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive. stanford.eduacs.org

Laboratory Best Practices for Safe Manipulation

Given the significant hazards, the manipulation of this compound requires a combination of appropriate personal protective equipment (PPE) and robust engineering controls. upenn.edutemple.edu All work must be preceded by a task-specific hazard analysis and, where required, a formal Standard Operating Procedure (SOP). stanford.eduuky.edu Researchers must never work alone when handling potentially explosive materials. upenn.eduuky.edu

Appropriate PPE is the final line of defense against exposure and injury. The minimum required PPE for handling this compound includes a flame-resistant lab coat, chemical splash goggles, and appropriate gloves. unm.eduucsb.edu

Table 2: Recommended Personal Protective Equipment (PPE)

| Item | Specification | Rationale |

|---|---|---|

| Body Protection | Flame-resistant lab coat. | Provides protection against splashes and potential flash fires. ucsb.edu |

| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects eyes from chemical splashes. ucsb.edu |

| Face Protection | Full-face shield worn over safety goggles. | Required when a risk of explosion, splash, or flying particles exists. Provides an additional layer of protection for the entire face. kaust.edu.sanih.gov |

| Hand Protection | Nitrile gloves (double-gloving recommended). For significant contact risk, Silver Shield™ gloves under outer nitrile gloves are advised. | Protects skin from absorption. Double-gloving provides additional security. Silver Shield™ gloves offer higher resistance to a broader range of chemicals. unm.eduucsb.edu |

Engineering controls are designed to isolate or minimize the hazard at its source and are the primary means of protection. temple.edunih.gov

Chemical Fume Hood : All work involving this compound must be conducted inside a properly functioning chemical fume hood. upenn.eduuvic.ca This contains any toxic vapors and provides a degree of protection from splashes or minor energetic events. The sash should be kept at the lowest possible position during the experiment. ucsb.edu

Blast Shield : A portable blast shield, made of a material like polycarbonate, must be placed between the experimental apparatus and the researcher. upenn.edukaust.edu.sa The fume hood sash itself provides only limited protection against a significant explosion. kaust.edu.sa The blast shield is a critical barrier to absorb the energy and contain projectiles from a potential detonation.

Avoidance of Incompatible Materials and Solvents

Careful selection of compatible materials and solvents is critical to prevent violent decomposition reactions when working with this compound. Contact with certain substances can lead to the formation of highly unstable and shock-sensitive compounds.

Incompatible Materials:

Heavy Metals: Contact with heavy metals such as copper, lead, silver, mercury, and their salts can form dangerously explosive heavy metal azides. stanford.eduuni-muenchen.deunm.edu This includes avoiding metal spatulas, metal shelving, and other equipment containing these metals. uvic.caucsb.educase.edu

Strong Acids: Azides react with strong acids to form hydrazoic acid, which is highly toxic and explosive. pitt.edustanford.eduwisc.edu Acidic waste streams must be kept separate from azide-containing waste. pitt.edu

Strong Oxidizing Agents: While not as specifically detailed for azides in the provided context, general chemical safety principles advise segregating azides from strong oxidizing agents to prevent potentially violent reactions.

Bromine and Dimethyl Sulfate (B86663): Specific warnings exist against mixing azides with bromine and dimethyl sulfate due to violent reactions. stanford.eduuni-muenchen.deunm.edu

Carbon Disulfide: This solvent is noted as being incompatible with sodium azide and should be avoided. stanford.eduuni-muenchen.de

Incompatible Solvents:

Halogenated Solvents: The use of halogenated solvents, particularly dichloromethane (DCM) and chloroform, with azides is strictly prohibited. pitt.eduuni-muenchen.deuvic.cacase.edu Reactions with these solvents can generate extremely unstable and explosive di- and tri-azidomethane. pitt.eduuni-muenchen.de

The following table summarizes key incompatible materials for this compound.

| Incompatible Material Class | Specific Examples | Potential Hazard |

| Heavy Metals and their Salts | Copper, Lead, Barium, Mercury, Silver | Formation of highly shock- and pressure-sensitive metal azides. stanford.eduuni-muenchen.de |

| Strong Acids | Nitric Acid, Sulfuric Acid, Hydrochloric Acid | Formation of highly toxic and explosive hydrazoic acid. pitt.edustanford.eduwisc.edu |

| Certain Organic Compounds | Bromine, Dimethyl Sulfate, Carbon Disulfide | Violent and potentially explosive reactions. stanford.eduuni-muenchen.deunm.edu |

| Halogenated Solvents | Dichloromethane, Chloroform | Formation of explosively unstable di- and tri-azidomethane. pitt.eduuni-muenchen.de |

Specific Handling Techniques (e.g., plastic/ceramic spatulas, avoidance of ground glass joints, no distillation/sublimation)

To mitigate the risks of friction, shock, and heat, specific handling techniques must be employed when working with this compound.

Use of Appropriate Utensils: Metal spatulas and other metal utensils must be avoided to prevent the formation of shock-sensitive metal azides. pitt.eduuvic.cacase.educhemicalforums.com Plastic or ceramic spatulas are recommended for all transfers of the compound. uvic.cacase.edu

Avoidance of Ground Glass Joints: Standard ground glass joints on laboratory glassware should not be used with organic azides. stanford.edufsu.educase.edu The friction generated by grinding the joints can initiate explosive decomposition. case.edulibretexts.org Specialized glassware or the use of rubber septa is advised. uvic.ca

Prohibition of Distillation and Sublimation: Purification of organic azides using methods that involve elevated temperatures, such as distillation or sublimation, is strictly forbidden. uni-muenchen.deucsb.eduwisc.edu These methods can lead to violent decomposition. Purification should be limited to techniques like extraction and precipitation. uni-muenchen.deuvic.ca

Rotary Evaporation Precautions: Concentrating azide-containing solutions via rotary evaporation has been linked to explosions and should be avoided, particularly for compounds with a low carbon-to-nitrogen ratio. uvic.cawisc.edu

Scale Limitations: All work with organic azides should be conducted on the smallest possible scale. fsu.educase.edu Scaling up reactions requires prior approval and a thorough hazard assessment. stanford.educase.edu

Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields or splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. uvic.cafsu.eduunm.edu For reactions with a higher risk of explosion, a blast shield or the use of a fume hood with the sash in the lowest possible position is required. uvic.cafsu.eduunm.edu

Secure Storage and Controlled Disposal Procedures in Research Environments

The long-term stability and safe disposal of this compound are managed through carefully controlled storage and waste management protocols.

Temperature and Light Control for Storage

Organic azides are sensitive to external energy sources, including heat and light, which can promote decomposition. pitt.eduuni-muenchen.de

Temperature: this compound should be stored at reduced temperatures, such as in a refrigerator or freezer (-18 °C is often recommended). pitt.eduuni-muenchen.deuvic.ca It should be kept away from all sources of heat. stanford.eduuvic.ca

Light: The compound should be protected from light by storing it in amber or opaque containers. pitt.eduuvic.ca

The following table provides a summary of recommended storage conditions.

| Storage Parameter | Recommendation | Reason |

| Temperature | Store below room temperature (e.g., refrigerator or freezer). stanford.eduuni-muenchen.deuvic.ca | To minimize thermal decomposition. pitt.edu |

| Light | Store in the dark or in an amber/opaque container. pitt.eduuvic.ca | To prevent light-induced decomposition. pitt.edu |

| Container | Tightly closed containers. uvic.ca | To prevent contamination and potential reaction with atmospheric components. |

Segregation from Incompatible Chemicals

To prevent accidental contact and subsequent hazardous reactions, this compound must be stored separately from incompatible chemicals.

Dedicated Storage: Azides are often classified under a specific storage group (e.g., Storage Group X at Stanford University) and should be stored away from all other chemical classes. stanford.edu

Incompatible Materials: The compound must be segregated from the incompatible materials listed in section 7.2.3, including heavy metals, acids, bromine, dimethyl sulfate, and halogenated solvents. stanford.eduuvic.ca Storage on metal shelves should be avoided. ucsb.edu

Waste Management and Decontamination Protocols

Proper disposal of azide-containing waste is crucial to prevent the formation of explosive compounds in waste streams and to ensure the safety of all personnel.

Dedicated Waste Containers: All waste containing this compound, including solutions and contaminated materials like gloves and weighing papers, must be collected in a dedicated, clearly labeled "azide contaminated waste" container. pitt.eduuvic.cacase.edu

Segregation of Waste: Azide waste must never be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. pitt.edu It should also be kept separate from waste containing heavy metals. unm.edu

Prohibition of Drain Disposal: Under no circumstances should azide solutions be poured down the drain. unm.eduwisc.edu This is to prevent the reaction with lead or copper pipes, which can lead to the accumulation of highly explosive heavy metal azides. unm.eduwisc.edu

Decontamination/Quenching: Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine. pitt.edu For dilute aqueous solutions of inorganic azides (and by extension, for aqueous waste from organic azide reactions), a common decontamination procedure involves quenching with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid (e.g., sulfuric acid). unm.edulibretexts.orgreddit.comuni-muenchen.de This process converts the azide to nitrogen gas. uni-muenchen.de The order of addition is critical, and the procedure must be carried out in a fume hood due to the evolution of toxic nitrogen oxides. unm.eduuni-muenchen.de The completion of the reaction can be tested with starch-iodide paper to detect excess nitrite. reddit.comuni-muenchen.de

Work Surface Decontamination: Work areas and glassware can be decontaminated using a basic buffer solution (pH > 9) followed by a final rinse with 70% ethanol. uvic.ca

Future Directions and Scholarly Challenges in 2 2 Azidoethyl 1,3 Dioxolane Research

Development of Novel and Greener Synthetic Pathways

A primary challenge in the utilization of 2-(2-azidoethyl)-1,3-dioxolane lies in its synthesis. Current methods often rely on traditional synthetic approaches that may involve hazardous reagents and generate significant waste. The future of its synthesis is geared towards the adoption of green chemistry principles to enhance sustainability and efficiency.

Key research objectives in this area include:

Biocatalytic and Chemoenzymatic Strategies: The application of enzymes in organic synthesis offers high selectivity under mild conditions. cofc.edu Future work could focus on identifying or engineering enzymes, such as reductases or lyases, for the stereoselective synthesis of the diol precursors required for dioxolane formation. researchgate.netacs.org A significant advancement would be the development of one-pot chemoenzymatic cascades, where an enzymatic step is seamlessly integrated with a chemical catalysis step, to streamline the synthesis and minimize purification processes. rwth-aachen.denih.govnih.gov

Use of Greener Solvents and Catalysts: Research into replacing conventional organic solvents with more environmentally benign alternatives, such as bio-based solvents or even water, is crucial. nih.gov Furthermore, the development of recoverable and reusable catalysts, for instance, solid-supported acid catalysts for the acetalization step, would significantly improve the process's environmental footprint.

Flow Chemistry and Process Intensification: Transitioning the synthesis from batch to continuous flow processes can offer superior control over reaction parameters, improved safety, and higher yields. Flow chemistry could enable the safe handling of azides and facilitate process automation.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Pathway | Potential Advantages | Scholarly Challenges |

|---|---|---|

| Chemoenzymatic Cascade | High stereoselectivity, mild reaction conditions, reduced waste. rwth-aachen.denih.gov | Enzyme discovery and engineering, solvent compatibility between steps, process optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Scale-up limitations, ensuring uniform heating, potential side reactions at high temperatures. |

| Flow Chemistry | Enhanced safety and control, potential for automation, easy scale-up. | Reactor design and fouling, optimization of flow parameters, integration of purification steps. |

| Photocatalysis | Use of light as a renewable energy source, mild and neutral reaction conditions. organic-chemistry.org | Development of suitable photocatalysts, managing light penetration in scaled-up reactions. |

Exploration of Advanced Applications in Supramolecular Chemistry

Supramolecular chemistry relies on the self-assembly of molecular building blocks into complex, functional architectures. nih.gov The unique bifunctionality of this compound makes it an attractive candidate for the construction of novel supramolecular systems.

Future directions in this area include:

Programmable Self-Assembly: The azide (B81097) group serves as a reliable handle for covalent assembly using click chemistry, allowing for the precise placement of the dioxolane unit within a larger supramolecular structure. msleelab.orgscience.gov This enables the creation of complex architectures such as molecular cages, polymers, and dendrimers. rsc.org

Switchable Host-Guest Systems: The dioxolane moiety acts as a masked aldehyde. Upon deprotection, the resulting carbonyl group can participate in non-covalent interactions, such as hydrogen bonding. This feature could be exploited to create "switchable" host-guest systems, where the binding affinity of a supramolecular host can be altered by a chemical stimulus (acid-catalyzed deprotection).

Functional Nanomaterials: By incorporating this compound into polymers or onto surfaces via click chemistry, materials with tailored properties can be developed. The latent aldehyde functionality could be used for subsequent surface modification, for example, to attach biomolecules or other functional units.

Table 2: Potential Supramolecular Applications of this compound

| Application Area | Role of this compound | Research Challenge |

|---|---|---|

| Molecular Cages | Bifunctional linker for cage construction via click chemistry. | Achieving high yields in multi-component assembly; controlling cage size and geometry. |

| Responsive Polymers | Monomer unit with a latent functional group for post-polymerization modification. | Ensuring complete deprotection without polymer degradation; controlling the spatial arrangement of functional groups. |

| Functional Surfaces | Anchor molecule for surface modification, allowing subsequent attachment of other molecules. | Achieving high surface coverage and uniform orientation; ensuring stability of the attached layers. |

| Drug Delivery Vehicles | Building block for self-assembled nanostructures with a chemically triggerable release mechanism. msleelab.org | Controlling the size and stability of assemblies; triggering release under specific physiological conditions. |

Integration in Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govunchainedlabs.com this compound is an ideal building block for such platforms due to the reliability and orthogonality of its functional groups.

Scholarly challenges and future opportunities include:

Library Synthesis: The robust nature of the CuAAC reaction makes it highly suitable for automated parallel synthesis. sigmaaldrich.comsynplechem.com One could envision a platform where a diverse set of alkynes are reacted with this compound in a multi-well plate format. Subsequent automated deprotection and reaction of the aldehyde with a library of amines would rapidly generate a large and structurally diverse collection of molecules. nih.govvapourtec.com

Reaction Optimization: High-throughput screening (HTS) can be employed to rapidly optimize reaction conditions for transformations involving this compound. nih.govresearchgate.net Automated systems can systematically vary catalysts, solvents, and temperatures to identify the optimal conditions for selective reactions on either the azide or the dioxolane.

Development of "Click-and-Modify" Protocols: A key future direction is the development of fully automated, multi-step synthetic sequences. An automated platform could perform an initial click reaction to link this compound to a substrate, followed by an automated purification, and then a second reaction involving the deprotection and functionalization of the dioxolane moiety. synplechem.com

The integration of this versatile building block into automated workflows promises to accelerate the discovery of new molecules with desired properties, from bioactive compounds to advanced materials. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(2-Azidoethyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis of this compound can be inferred from analogous dioxolane derivatives. A common approach involves acid-catalyzed cyclization between 2-azidoethanol and 1,3-diol precursors under anhydrous conditions. For example, bromoethyl-dioxolane derivatives are synthesized using acid catalysts like H₂SO₄ or p-toluenesulfonic acid (PTSA) to promote etherification . To optimize yield, parameters such as temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reactants should be systematically tested. Evidence from related compounds suggests that excess diol and inert atmospheres (N₂/Ar) improve reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the dioxolane ring structure and azidoethyl substituent. For example, in similar compounds, the dioxolane protons resonate at δ 3.8–4.5 ppm, while azide-related protons appear downfield .

- FT-IR : A strong absorption band near ~2100 cm⁻¹ confirms the presence of the azide group .

- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated for C₅H₉N₃O₂: 143.07 g/mol) and fragmentation patterns .

Q. What are the stability considerations for handling this compound in laboratory settings?

The azide group is thermally sensitive and may decompose exothermically. Storage at low temperatures (–20°C) in amber vials under inert gas (N₂) is recommended. Avoid exposure to heavy metals or strong acids, which can catalyze decomposition. Safety protocols from analogous azide compounds emphasize using blast shields and small-scale reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) simulations can model the azide’s participation in Huisgen cycloaddition with alkynes. For example, the energy barrier for triazole formation can be calculated using transition-state analysis. Tools like Gaussian or ORCA, combined with databases like Reaxys, enable retrosynthetic planning for functionalizing the dioxolane ring .

Q. What strategies resolve contradictions in spectral data for structurally similar dioxolane derivatives?

Discrepancies in NMR shifts (e.g., dioxolane ring protons) may arise from solvent effects or conformational dynamics. Advanced methods include:

- Variable Temperature (VT) NMR : To assess rotational barriers of substituents.

- 2D NMR (COSY, HSQC) : For unambiguous assignment of overlapping signals .

- X-ray Crystallography : To correlate solid-state structure with solution-phase data .

Q. How does the azidoethyl group influence the compound’s biological activity compared to halogenated analogs?

Comparative studies on halogenated dioxolanes (e.g., bromoethyl or fluorophenyl derivatives) show that substituents dictate bioactivity. The azide group enhances potential as a prodrug or photoaffinity probe. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 2-(2-Azidoethyl)-dioxolane | Azide (-N₃) | Click chemistry scaffold |

| 2-(2-Bromoethyl)-dioxolane | Bromine (-Br) | Alkylating agent |

| 2-(4-Fluorophenyl)-dioxolane | Fluorine (-F) | Anticonvulsant activity |

| The azide’s bioorthogonality enables targeted drug delivery systems . |

Q. What experimental designs mitigate risks during scale-up synthesis of azide-containing dioxolanes?

- Microreactor Technology : To control exothermic azide reactions and minimize decomposition.

- In Situ IR Monitoring : For real-time tracking of azide consumption.

- Quenching Protocols : Use of NaNO₂ or thiourea to safely neutralize excess azides .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.